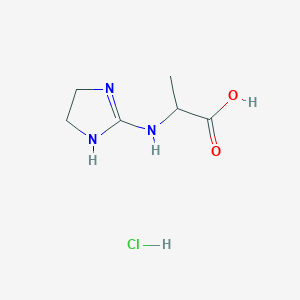
Chlorhydrate de (4-méthylbenzyl)hydrazine
Vue d'ensemble
Description
“(4-Methylbenzyl)hydrazine dihydrochloride” is a chemical compound with the molecular formula C8H14Cl2N2 . It has a molecular weight of 209.12 g/mol . This compound is typically used for research purposes .
Physical And Chemical Properties Analysis
“(4-Methylbenzyl)hydrazine dihydrochloride” is a solid at room temperature . It has a predicted boiling point of 345.6 °C at 760 mmHg and a predicted refractive index of n20D 1.55 .Applications De Recherche Scientifique
Recherche en protéomique
Chlorhydrate de (4-méthylbenzyl)hydrazine: est utilisé en protéomique, qui est l'étude à grande échelle des protéines, de leurs structures et de leurs fonctions. Le composé peut être utilisé pour modifier les protéines ou les peptides pour l'analyse par spectrométrie de masse, aidant à l'identification et à la quantification des protéines dans des échantillons biologiques complexes .
Synthèse organique
En chimie organique, ce produit chimique sert de réactif ou de bloc de construction pour la synthèse de divers composés organiques. Sa partie hydrazine est particulièrement utile dans la construction de composés hétérocycliques, qui sont répandus dans de nombreux produits pharmaceutiques .
Développement de médicaments
Le rôle du composé dans le développement de médicaments est important en raison de son utilisation potentielle dans la synthèse de produits pharmaceutiques. Il peut être impliqué dans la création d'intermédiaires qui sont essentiels pour la molécule médicamenteuse finale, en particulier dans le développement de traitements qui nécessitent une structure moléculaire spécifique .
Science des matériaux
En science des matériaux, This compound peut être utilisé pour modifier les propriétés de surface des matériaux. Cela peut améliorer l'interaction avec d'autres produits chimiques et améliorer la stabilité, la conductivité ou la réactivité du matériau .
Synthèse chimique
Ce composé est précieux en synthèse chimique où il peut agir comme un agent réducteur ou un nucléophile dans diverses réactions chimiques. Son application peut conduire au développement de nouvelles méthodologies synthétiques ou à l'amélioration de celles existantes .
Chimie analytique
En chimie analytique, This compound peut être utilisé comme agent de dérivatisation pour rendre certaines substances plus détectables par des instruments analytiques, tels que la HPLC ou la chromatographie en phase gazeuse .
Mécanisme D'action
The mechanism of action of (4-Methylbenzyl)hydrazine dihydrochlorideylhydrazine dihydrochloride is not fully understood. It is thought to act as an inhibitor of enzymes involved in the synthesis of proteins, DNA, and RNA. Additionally, it is believed to act as an inhibitor of the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Methylbenzyl)hydrazine dihydrochlorideylhydrazine dihydrochloride are not fully understood. However, it is known to have an inhibitory effect on the enzymes involved in the synthesis of proteins, DNA, and RNA. Additionally, it has been shown to inhibit the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone. Furthermore, it has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-Methylbenzyl)hydrazine dihydrochlorideylhydrazine dihydrochloride in laboratory experiments include its low cost, its availability, and its ease of use. Additionally, it is a versatile compound that can be used in a variety of scientific research applications.
The limitations of using (4-Methylbenzyl)hydrazine dihydrochlorideylhydrazine dihydrochloride in laboratory experiments include its potential toxicity, its potential to cause allergic reactions, and its potential to cause eye and skin irritation. Additionally, it is important to note that the biochemical and physiological effects of (4-Methylbenzyl)hydrazine dihydrochlorideylhydrazine dihydrochloride are not fully understood and caution should be used when handling this compound.
Orientations Futures
For ((4-Methylbenzyl)hydrazine dihydrochlorideyl)hydrazine dihydrochlorideylhydrazine dihydrochloride research include further study of its biochemical and physiological effects, its potential toxicity, and its potential for use as a therapeutic agent. Additionally, further research is needed to determine its potential for use in the synthesis of other organometallic compounds and polymers. Finally, further research is needed to investigate its potential for use in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer agents.
Safety and Hazards
Propriétés
IUPAC Name |
(4-methylphenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7-2-4-8(5-3-7)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASAOSVLPBEFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B1389089.png)
![N-[2-(2,5-Dimethylphenoxy)propyl]-4-(heptyloxy)aniline](/img/structure/B1389091.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline](/img/structure/B1389093.png)
![N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline](/img/structure/B1389094.png)
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline](/img/structure/B1389095.png)
![N-[2-(Hexyloxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389096.png)





![[4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389107.png)
![5-Chloro-N-[2-(4-ethylphenoxy)propyl]-2-methylaniline](/img/structure/B1389110.png)
